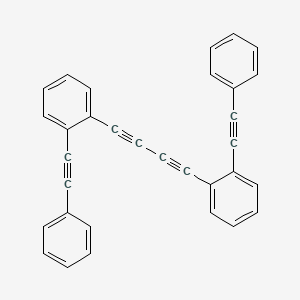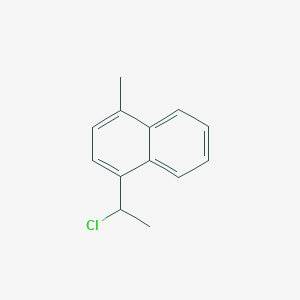![molecular formula C17H15FO6 B15160923 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid CAS No. 677323-77-2](/img/structure/B15160923.png)
4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid is a complex organic compound characterized by its unique chemical structure. This compound features a benzoyl group substituted with fluoro, methoxy, and methoxymethoxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Friedel-Crafts Acylation: This step introduces the benzoyl group onto the aromatic ring. The reaction is typically carried out using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced using methanol in the presence of an acid catalyst.
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit biological responses.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
677323-77-2 |
|---|---|
Formule moléculaire |
C17H15FO6 |
Poids moléculaire |
334.29 g/mol |
Nom IUPAC |
4-[2-fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid |
InChI |
InChI=1S/C17H15FO6/c1-22-9-24-12-7-8-13(23-2)15(18)14(12)16(19)10-3-5-11(6-4-10)17(20)21/h3-8H,9H2,1-2H3,(H,20,21) |
Clé InChI |
DXIPFOQNKINBRU-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=C(C=C1)OC)F)C(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


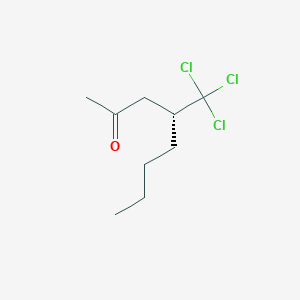
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)
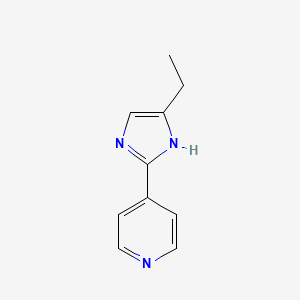
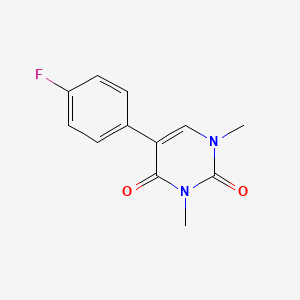
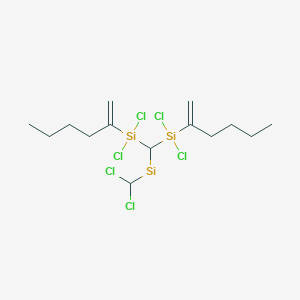
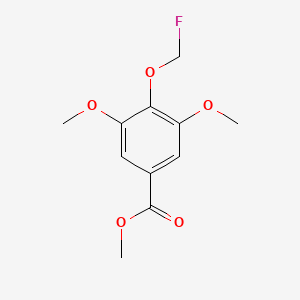
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
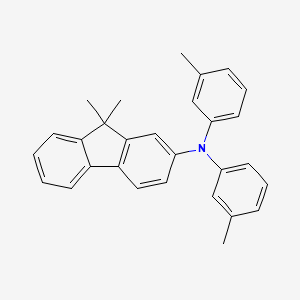
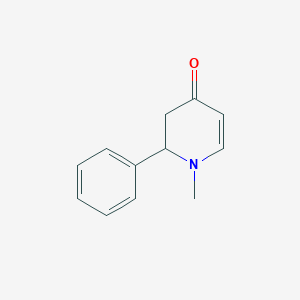
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)

